molecular formula C14H17F3N4O4 B11087488 N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide

N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide

Cat. No.: B11087488
M. Wt: 362.30 g/mol
InChI Key: FDUVXRJKCCWTCT-UHFFFAOYSA-N
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Description

N~1~-[1,3-DIMETHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PENTANAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a hexahydro-1H-pyrrolo[2,3-d]pyrimidine core. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1,3-DIMETHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PENTANAMIDE involves multiple steps. One common method includes the reaction of 1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidine with pentanoyl chloride under controlled conditions . The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N~1~-[1,3-DIMETHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PENTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N~1~-[1,3-DIMETHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PENTANAMIDE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[1,3-DIMETHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PENTANAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites and preventing their normal function. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1,3-DIMETHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PENTANAMIDE is unique due to its trifluoromethyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H17F3N4O4

Molecular Weight

362.30 g/mol

IUPAC Name

N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide

InChI

InChI=1S/C14H17F3N4O4/c1-4-5-6-7(22)19-13(14(15,16)17)8-9(18-11(13)24)20(2)12(25)21(3)10(8)23/h4-6H2,1-3H3,(H,18,24)(H,19,22)

InChI Key

FDUVXRJKCCWTCT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1(C2=C(NC1=O)N(C(=O)N(C2=O)C)C)C(F)(F)F

Origin of Product

United States

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